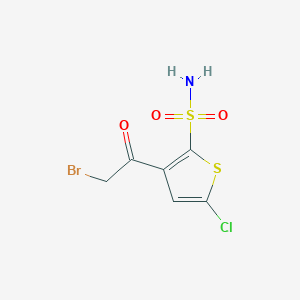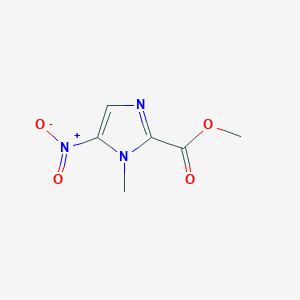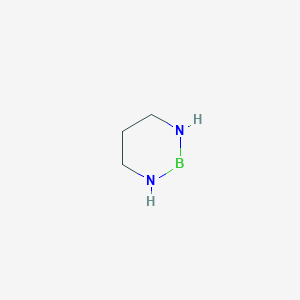
1,3,2-Diazaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Diazaborinane, also known as DAB, is a heterocyclic compound that has been widely used in various scientific research applications. This compound is unique due to its ability to form stable complexes with transition metals, which makes it an excellent ligand for catalysis and other chemical reactions.
科学研究应用
1,3,2-Diazaborinane has been used in various scientific research applications due to its unique properties. It is commonly used as a ligand for catalysis and other chemical reactions. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts for a range of reactions, including hydrogenation, cross-coupling, and C-H activation.
作用机制
The mechanism of action of 1,3,2-Diazaborinane is related to its ability to form stable complexes with transition metals. These complexes act as catalysts for various chemical reactions, including hydrogenation and cross-coupling. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts due to their ability to activate hydrogen and carbon-hydrogen bonds.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,3,2-Diazaborinane. However, studies have shown that 1,3,2-Diazaborinane complexes with transition metals can be highly toxic to cells and can cause oxidative stress.
实验室实验的优点和局限性
1,3,2-Diazaborinane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for transition metals, making it an excellent ligand for catalysis and other chemical reactions. However, there are also limitations to using 1,3,2-Diazaborinane in lab experiments. It can be highly toxic to cells, and its use requires careful handling and disposal.
未来方向
There are several future directions for the use of 1,3,2-Diazaborinane in scientific research. One area of interest is the development of new 1,3,2-Diazaborinane complexes with transition metals that can be used as catalysts for a wider range of reactions. Another area of interest is the investigation of the potential use of 1,3,2-Diazaborinane complexes in drug discovery and development. Finally, there is also interest in the development of new synthesis methods for 1,3,2-Diazaborinane that can be used to produce larger quantities of the compound.
合成方法
The synthesis of 1,3,2-Diazaborinane involves the reaction of ammonia borane with trimethylamine. The reaction is carried out in the presence of a catalyst, which is typically a transition metal complex. The resulting product is a white crystalline solid that can be purified through recrystallization.
属性
CAS 编号 |
13070-16-1 |
|---|---|
产品名称 |
1,3,2-Diazaborinane |
分子式 |
C3H8BN2 |
分子量 |
82.92 g/mol |
InChI |
InChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2 |
InChI 键 |
YCSADFRUBJTLQR-UHFFFAOYSA-N |
SMILES |
[B]1NCCCN1 |
规范 SMILES |
[B]1NCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
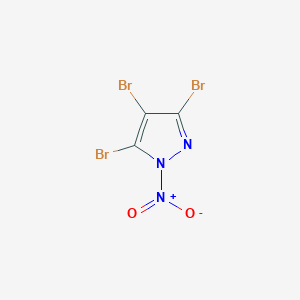
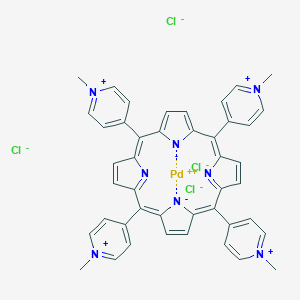

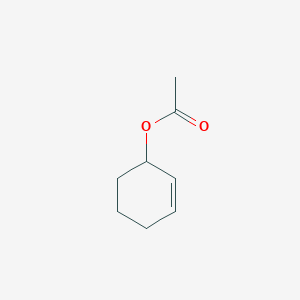
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
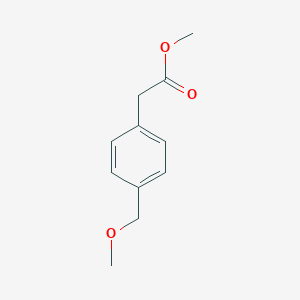
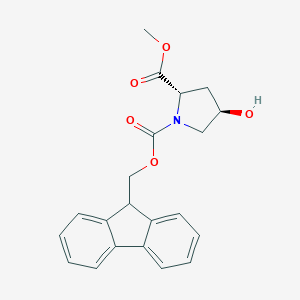
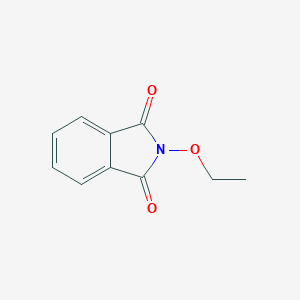
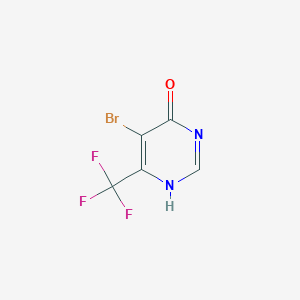
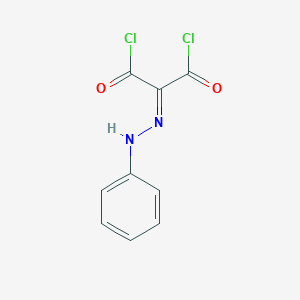
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
